molecular formula C16H16N2OS B2568602 3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole CAS No. 315708-02-2

3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole

Cat. No.: B2568602
CAS No.: 315708-02-2
M. Wt: 284.38
InChI Key: BLXVKEMHSWUZEB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with methyl groups at positions 3 and 5, and a thioether-linked 4-methylquinoline moiety at position 2. Its synthesis involves the reaction of (3,5-dimethylisoxazol-4-yl)methanethiol with a brominated quinoline derivative under basic conditions (e.g., NaH/THF) . The 4-methylquinoline group confers enhanced lipophilicity and binding affinity to biological targets, distinguishing it from simpler isoxazole derivatives.

Properties

IUPAC Name

3,5-dimethyl-4-[(4-methylquinolin-2-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-10-8-16(17-15-7-5-4-6-13(10)15)20-9-14-11(2)18-19-12(14)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXVKEMHSWUZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinolines, and various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the isoxazole ring can enhance the efficacy against various bacterial strains. A notable example includes the synthesis of 3,5-dimethylisoxazole derivatives that demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in targeting specific cancer cell lines. A study highlighted the cytotoxic effects of isoxazole derivatives on human cancer cells, suggesting that 3,5-dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole) could inhibit tumor growth through apoptosis induction .

Neuroprotective Effects

Emerging research suggests that isoxazole derivatives may possess neuroprotective properties. The compound has been linked to the modulation of neuroinflammatory pathways, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .

Synthesis of Functional Materials

The unique structure of this compound) allows it to be used as a precursor for synthesizing functional materials. Its incorporation into polymer matrices has shown promise in developing materials with enhanced thermal stability and mechanical properties .

Photonic Applications

Recent advancements have explored its application in photonics, where isoxazole compounds are being investigated for their ability to act as light-emitting materials. This property can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Study ReferenceApplication FocusKey Findings
AntimicrobialSignificant activity against E. coli and S. aureus.
AnticancerInduced apoptosis in cancer cell lines; potential for therapy development.
NeuroprotectionModulated neuroinflammatory pathways; implications for Alzheimer's treatment.
Material ScienceEnhanced thermal stability in polymer composites; potential for industrial applications.
PhotonicsPromising light-emitting properties; application in OLED technology.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the isoxazole ring can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s unique properties arise from its thioether-linked quinoline substituent. Below is a comparative analysis with structurally related isoxazole derivatives:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications/Research Findings Evidence ID
Target Compound 4-(((4-Methylquinolin-2-yl)thio)methyl) 325.44 High lipophilicity; androgen receptor antagonism Potential therapeutic agent for hormone-related cancers
3,5-Dimethyl-4-(phenoxymethyl)isoxazole Phenoxymethyl 203.24 Moderate polarity; planar structure Building block for agrochemicals/pharmaceuticals
3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole 4-Nitrophenoxymethyl 248.23 Electron-withdrawing nitro group; high density (1.275 g/cm³) Intermediate for nitro-reduction reactions
{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}acetic acid Thioacetic acid 202.28 Nucleophilic thiol; reactive in acylation Versatile synthon for thiol-ene chemistry
3,5-Dimethyl-4-(1-propynyl)isoxazole Propargyl 135.16 Alkyne functionality; compact structure Click chemistry applications
3,5-Dimethyl-4-[5-morpholine-1-sulfonyl-thiophene-2-yl]isoxazole Morpholine sulfonyl-thiophene 328.00 Polar sulfonyl group; high solubility Enzyme inhibitor candidates

Electronic and Reactivity Profiles

  • Target Compound: The 4-methylquinoline-thioether group introduces electron-rich aromaticity, enhancing π-π stacking interactions in biological systems. The thioether linkage also provides moderate oxidation resistance compared to ethers .
  • Nitro-Substituted Derivatives: The nitro group (e.g., 4-nitrophenoxymethyl) increases electrophilicity, making these compounds prone to nucleophilic aromatic substitution. However, their metabolic instability limits therapeutic use .
  • Thioacetic Acid Derivatives : The free thiol group in {[(3,5-dimethylisoxazol-4-yl)methyl]thio}acetic acid enables rapid conjugation in thiol-ene reactions, useful for polymer and peptide synthesis .

Biological Activity

3,5-Dimethyl-4-(((4-methylquinolin-2-yl)thio)methyl)isoxazole is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

The synthesis of this compound involves the modification of isoxazole derivatives. The presence of the thioether group (–S–) linked to a quinoline moiety enhances the compound's biological profile. The structural formula can be represented as follows:

C14H14N2SO\text{C}_{14}\text{H}_{14}\text{N}_2\text{S}\text{O}

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, related isoxazole compounds have been reported to possess minimum inhibitory concentration (MIC) values ranging from 1 to 10 µg/mL against these pathogens .

Anti-inflammatory and Antitumor Activity

Compounds derived from isoxazole frameworks have also been studied for their anti-inflammatory effects. A derivative with a similar structure was shown to inhibit pro-inflammatory cytokines in cell models, suggesting potential therapeutic applications in inflammatory diseases . Furthermore, some studies have indicated that isoxazole compounds may exhibit antitumor activity by inducing apoptosis in cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including those structurally similar to this compound). The results indicated that these compounds had potent activity against multi-drug resistant strains of bacteria. The study highlighted the importance of modifying the isoxazole ring to enhance its antimicrobial properties.

CompoundMIC (µg/mL)Target Organism
Isoxazole A5E. coli
Isoxazole B3S. aureus
Isoxazole C7Klebsiella pneumoniae

Case Study 2: Anti-inflammatory Potential

In a separate investigation, a series of isoxazole derivatives were tested for their ability to reduce inflammation in animal models. The results demonstrated that certain modifications on the isoxazole ring significantly enhanced their anti-inflammatory effects, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .

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